(3-Oxo-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
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Overview
Description
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is a complex organic compound characterized by its unique structure, which includes a butanone backbone, a chlorophenyl group, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- typically involves multiple steps, starting with the preparation of the butanone backbone and the introduction of the chlorophenyl group. Common synthetic routes include:
Nucleophilic Substitution:
Fluorination: The addition of fluorine atoms is often carried out using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-(4-methoxyphenyl)-
- 2-Butanone, 4-(4-chlorophenyl)-
- 2-Butanone, 4-(4-fluorophenyl)-
Uniqueness
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
1309602-54-7 |
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Molecular Formula |
C10H6ClF6NO2 |
Molecular Weight |
321.60 g/mol |
IUPAC Name |
4-(3-chloroanilino)oxy-1,1,1,3,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C10H6ClF6NO2/c11-5-2-1-3-6(4-5)18-20-10(16,17)7(12)8(19)9(13,14)15/h1-4,7,18H |
InChI Key |
XSPJXIGMHDOVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NOC(C(C(=O)C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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